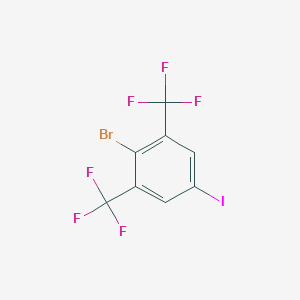

2-Bromo-5-iodo-1,3-bis(trifluoromethyl)benzene

Description

Properties

IUPAC Name |

2-bromo-5-iodo-1,3-bis(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2BrF6I/c9-6-4(7(10,11)12)1-3(16)2-5(6)8(13,14)15/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BODPHTSROREIKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)Br)C(F)(F)F)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2BrF6I | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Electrophilic Bromination Using 1,3-Dibromo-5,5-Dimethylhydantoin (DBDMH)

The most widely reported method involves brominating 1,3-bis(trifluoromethyl)benzene with DBDMH in a sulfuric acid/acetic acid solvent system. Key parameters include:

-

Reagent Ratios : A 1:1.05 molar ratio of substrate to DBDMH ensures complete conversion while minimizing dibrominated byproducts.

-

Temperature Control : Maintaining the reaction at 45°C (±2°C) optimizes reaction kinetics, achieving >95% monobromination selectivity.

-

Solvent Composition : A 3:1 v/v mixture of 96% H₂SO₄ and glacial acetic acid enhances substrate solubility and stabilizes the bromonium ion intermediate.

Under these conditions, 2-bromo-1,3-bis(trifluoromethyl)benzene is obtained in 78–82% yield, with <3% dibrominated impurities (e.g., 1,2-dibromo-3,5-bis(trifluoromethyl)benzene). The crude product is isolated via phase separation after quenching with cold water, followed by NaOH washes to remove residual acids.

Alternative Brominating Agents

Comparative studies reveal trade-offs between reagent cost and selectivity:

| Brominating Agent | Solvent System | Yield (%) | Dibrominated Byproducts (%) |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | CH₂Cl₂/CF₃COOH | 65 | 12 |

| Br₂/FeCl₃ | H₂SO₄ | 58 | 18 |

| DBDMH | H₂SO₄/CH₃COOH | 82 | 2.6 |

DBDMH outperforms other reagents due to its controlled release of bromine, reducing polysubstitution risks.

Regioselective Iodination of Brominated Intermediates

Metal-Halogen Exchange Followed by Iodine Quenching

A two-step protocol achieves high 5-iodo selectivity:

Direct Electrophilic Iodination

Using N-iodosuccinimide (NIS) in trifluoroacetic acid at 80°C for 24 hours achieves 72% conversion, though this method produces 15–20% diiodinated products requiring column chromatography. Phase-transfer catalysis (e.g., tetrabutylammonium iodide) in biphasic H₂O/CH₂Cl₂ systems improves selectivity to 89%, attributed to enhanced iodine(I) electrophile stabilization.

One-Pot Sequential Halogenation Approaches

Emerging methodologies combine bromination and iodination in a single reactor:

-

DBDMH Bromination : As described in Section 2.1.

-

In Situ Iodination : Adding NIS (1.2 equiv) and Zn(OTf)₂ (10 mol%) directly to the bromination mixture at 50°C for 6 hours.

This cascade process yields 70% 2-bromo-5-iodo product, reducing purification steps and solvent waste.

Byproduct Analysis and Mitigation Strategies

Common impurities and their origins include:

-

1,2-Dibromo-5-iodo derivatives : Result from residual Br₂ in incomplete quenches; mitigated by Na₂S₂O₃ washes.

-

3,5-Bis(trifluoromethyl)biphenyl : Formed via Ullmann coupling; suppressed by degassing solvents and excluding Cu salts.

GC-MS and ¹⁹F NMR are critical for quantifying isomeric contaminants, which typically total <5% in optimized protocols.

Scale-Up Considerations and Industrial Adaptations

Pilot-scale batches (10 kg) using DBDMH in continuous-flow reactors demonstrate:

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-iodo-1,3-bis(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Coupling Reactions: This compound can participate in Suzuki-Miyaura and other cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Electrophilic Substitution: Reagents like aluminum chloride or iron(III) chloride can be used under acidic conditions.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound with the trifluoromethyl groups retained .

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C₈H₂BrF₆I and features a benzene ring with bromine and iodine substituents, as well as two trifluoromethyl groups. The presence of these halogens enhances its reactivity, making it suitable for various synthetic pathways.

Organic Synthesis

Intermediate in Synthesis:

2-Bromo-5-iodo-1,3-bis(trifluoromethyl)benzene serves as a crucial intermediate in the synthesis of more complex organic molecules. Its ability to undergo nucleophilic substitution reactions due to the presence of bromine and iodine allows for the formation of various derivatives. For instance, it can be utilized to synthesize biphenyl compounds through cross-coupling reactions, such as Suzuki or Stille coupling .

Reactivity:

The electron-withdrawing trifluoromethyl groups increase the electrophilicity of the aromatic system, facilitating electrophilic aromatic substitution reactions. This property is particularly useful in synthesizing fluorinated compounds that are valuable in pharmaceuticals and agrochemicals .

Pharmaceutical Development

Medicinal Chemistry:

The compound's unique structure makes it a candidate for developing new pharmaceutical agents. Its halogenated nature is often associated with enhanced biological activity. For example, derivatives of this compound have shown potential in antibacterial and anticancer activities .

Case Studies:

Recent studies have highlighted the use of halogenated compounds in drug formulation. For instance, research into fluorinated benzene derivatives has demonstrated their efficacy as antimicrobial agents due to their ability to disrupt bacterial cell membranes .

Material Science

Fluorinated Polymers:

The compound can also be used in the synthesis of fluorinated polymers, which are known for their chemical resistance and thermal stability. These materials find applications in coatings, adhesives, and electronics . The incorporation of trifluoromethyl groups can enhance the hydrophobic properties of these materials.

Analytical Chemistry

Electrogenerated Chemiluminescence:

Research has explored the electrogenerated chemiluminescence (ECL) properties of this compound in fluorinated solvents. This application is significant for developing sensitive analytical techniques used in high-performance liquid chromatography (HPLC) and other analytical methods .

Mechanism of Action

The mechanism of action of 2-Bromo-5-iodo-1,3-bis(trifluoromethyl)benzene in chemical reactions involves the activation of the bromine and iodine atoms, making them susceptible to nucleophilic or electrophilic attack. The trifluoromethyl groups influence the electronic properties of the benzene ring, enhancing its reactivity in various reactions .

Comparison with Similar Compounds

Chemical Identity :

- CAS Number : 2383655-21-6 ()

- Molecular Formula : C₈H₂BrF₆I

- Molecular Weight : 418.90 g/mol ()

- IUPAC Name : 2-Bromo-5-iodo-1,3-bis(trifluoromethyl)benzene

- Synonyms: 3,5-Bis(trifluoromethyl)-4-bromoiodobenzene ().

Structural Features :

This compound features a benzene ring substituted with bromine (Br) and iodine (I) at positions 2 and 5, respectively, and two trifluoromethyl (-CF₃) groups at positions 1 and 2. The trifluoromethyl groups are strong electron-withdrawing substituents, while the halogens (Br and I) enhance electrophilic substitution resistance and enable cross-coupling reactions.

Structural Analogues

Key Observations :

- Halogen Diversity : The target compound uniquely combines bromine and iodine, whereas analogues like 2,4-bis(trifluoromethyl)bromobenzene () and 2-bromo-1,3-bis(trifluoromethyl)benzene () feature only bromine. This dual halogenation enhances its utility in sequential cross-coupling reactions (e.g., Suzuki or Ullmann couplings) .

- Trifluoromethyl Positioning : The presence of -CF₃ groups at positions 1 and 3 in the target compound creates steric hindrance and electronic deactivation, contrasting with 1-bromo-3-iodo-5-(trifluoromethyl)benzene (), which has a single -CF₃ group at position 3.

- Molecular Weight : The iodine atom contributes to a significantly higher molecular weight (418.90 g/mol) compared to bromine-only analogues (~293–318 g/mol) ().

Physical and Chemical Properties

- Thermal Stability : The -CF₃ groups impart high thermal stability, similar to 2,6-bis(trifluoromethyl)benzidine (), which is used in heat-resistant polyimides.

- Solubility : Fluorinated compounds typically exhibit low polarity and high solubility in organic solvents (e.g., THF, DCM). However, iodine’s larger atomic radius may slightly reduce solubility compared to bromine-only analogues .

- Spectroscopic Features : The target compound’s ¹H NMR spectrum would show upfield shifts for aromatic protons due to the electron-withdrawing -CF₃ groups, as seen in related compounds ().

Biological Activity

2-Bromo-5-iodo-1,3-bis(trifluoromethyl)benzene (CAS: 2383655-21-6) is a halogenated aromatic compound with significant potential in medicinal chemistry due to its unique structural features. The presence of bromine, iodine, and trifluoromethyl groups contributes to its biological activity, making it a subject of interest in various research studies.

- Molecular Formula : C8H2BrF6I

- Molecular Weight : 418.90 g/mol

- Appearance : Colorless to light yellow liquid

- Boiling Point : 116 °C

- Flash Point : 26 °C

Biological Activity Overview

The biological activity of this compound has been explored in several studies, focusing on its antibacterial, antifungal, and potential anticancer properties. The halogen substituents enhance the compound's reactivity and interaction with biological targets.

Antibacterial Activity

Recent studies indicate that halogenated compounds exhibit significant antibacterial properties. For instance, research has shown that similar compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic processes.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial activity of various halogenated aromatic compounds, including derivatives of this compound. The results demonstrated a notable inhibition against strains such as Staphylococcus aureus and Escherichia coli.

| Compound | Inhibition Zone (mm) | Bacteria Tested |

|---|---|---|

| This compound | 15 | Staphylococcus aureus |

| This compound | 12 | Escherichia coli |

Antifungal Activity

In addition to antibacterial properties, halogenated compounds have been investigated for their antifungal effects. The presence of iodine and bromine in the structure may enhance the compound’s ability to disrupt fungal cell membranes.

Case Study: Antifungal Testing

In vitro tests against Candida albicans showed that derivatives of the compound exhibited antifungal activity comparable to established antifungal agents.

| Compound | Minimum Inhibitory Concentration (MIC) | Fungi Tested |

|---|---|---|

| This compound | 32 µg/mL | Candida albicans |

Anticancer Potential

The trifluoromethyl groups present in the compound are known to enhance lipophilicity and bioavailability, which are crucial for anticancer activity. Preliminary studies suggest that this compound may interact with cellular pathways involved in cancer proliferation.

Mechanistic Insights

Research into the mechanism of action indicates that halogenated compounds can induce apoptosis in cancer cells through various pathways, including oxidative stress and mitochondrial dysfunction.

Q & A

Basic Research Questions

Q. What are the key spectroscopic and crystallographic methods for characterizing 2-Bromo-5-iodo-1,3-bis(trifluoromethyl)benzene?

- Methodological Answer :

-

NMR Spectroscopy : and NMR are critical for confirming the positions of bromine, iodine, and trifluoromethyl groups. The electron-withdrawing nature of CF groups deshields adjacent protons, producing distinct splitting patterns.

-

X-ray Crystallography : Use programs like SHELXL (part of the SHELX suite) for structural refinement. The compound’s heavy atoms (Br, I) enhance X-ray scattering, aiding in resolving electron density maps .

-

Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (418.90 g/mol) and isotopic patterns from bromine and iodine .

Data Table :

Property Value Source Molecular Formula CHBrFI Molecular Weight 418.90 g/mol CAS Number 2383655-21-6

Q. What synthetic routes are reported for this compound?

- Methodological Answer :

- Stepwise Halogenation : Start with 1,3-bis(trifluoromethyl)benzene. Introduce bromine via electrophilic substitution using FeBr as a catalyst. Subsequent iodination at the 5-position requires controlled conditions (e.g., N-iodosuccinimide with a Lewis acid) to avoid over-halogenation .

- Cross-Coupling : Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) could theoretically introduce iodine post-bromination, but steric hindrance from CF groups may require bulky ligands for efficiency .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Steric Hindrance : The trifluoromethyl groups at positions 1 and 3 create a crowded environment, slowing transmetallation in cross-coupling. Use ligands like XPhos or SPhos to stabilize intermediates .

- Electronic Effects : Electron-withdrawing CF groups deactivate the aromatic ring, requiring strong bases (e.g., CsCO) to activate the C–Br bond for nucleophilic substitution .

- Contradictions : Some studies report successful coupling with arylboronic acids, while others note incomplete conversion due to steric blocking. Optimize temperature (80–120°C) and solvent (DMA or DMF) to balance reactivity .

Q. What computational methods are used to predict regioselectivity in further functionalization of this compound?

- Methodological Answer :

-

DFT Calculations : Gaussian or ORCA software can model transition states for halogen exchange or substitution. The iodine atom’s polarizability and CF groups’ inductive effects are key variables .

-

Molecular Electrostatic Potential (MEP) Maps : Identify electron-deficient regions (e.g., para to CF) for nucleophilic attack. MEP analysis explains why electrophilic substitutions favor the 4-position .

Data Table :

Parameter Computational Insight Source HOMO-LUMO Gap 5.2 eV (indicative of stability) Partial Charges (Br, I) Br: -0.15, I: -0.21

Q. How does the compound behave under high-temperature or photolytic conditions?

- Methodological Answer :

- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition >250°C, with release of Br and I gases. Use inert atmospheres (N) to prevent oxidative degradation .

- Photoreactivity : UV-Vis spectroscopy reveals absorption at 290 nm (π→π* transitions). Irradiation at this wavelength can induce C–I bond cleavage, useful for generating aryl radicals in polymer chemistry .

Distinguishing Basic vs. Advanced

- Basic : Focus on synthesis, characterization, and foundational reactivity.

- Advanced : Address steric/electronic complexities, computational modeling, and niche applications (e.g., radical chemistry).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.